molecular formula C13H11NO2 B3224206 2-Methoxy-5-phenylpyridine-4-carboxaldehyde CAS No. 1227582-94-6

2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Cat. No.: B3224206
CAS No.: 1227582-94-6
M. Wt: 213.23 g/mol
InChI Key: JFHYGKVPXSFHQL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Pyridine and its derivatives are of immense importance in the synthesis of intermediates that lead to biologically active compounds and novel materials. nih.gov The inclusion of a nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, distinguishing it significantly from its carbocyclic analog, benzene (B151609). scbt.comresearchgate.net This heteroatom influences the molecule's reactivity, polarity, basicity, and potential for hydrogen bonding, making the pyridine scaffold a versatile tool for chemists. researchgate.net

Pyridine as a Core Heteroaromatic System in Chemical Science

The pyridine ring is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. scbt.com This substitution results in a planar, conjugated system with six π-electrons, fulfilling the Hückel criteria for aromaticity. scbt.comuniroma1.it However, the greater electronegativity of the nitrogen atom compared to carbon leads to an uneven distribution of electron density within the ring, creating a dipole moment and making the ring electron-deficient. scbt.comresearchgate.net This electronic characteristic governs its reactivity; for instance, pyridines are generally less susceptible to electrophilic aromatic substitution than benzene but are more reactive towards nucleophiles. scbt.com The lone pair of electrons on the nitrogen atom is located in an sp² orbital in the plane of the ring and is not part of the aromatic system, which accounts for the basic nature of pyridine. uniroma1.itresearchgate.net This basicity allows pyridine to act as a catalyst and a ligand in various chemical transformations. beilstein-journals.org

Role of Substituted Pyridines in Expanding Chemical Space

The functionalization of the pyridine ring with various substituents dramatically expands its utility and allows for the fine-tuning of its physicochemical properties. Introducing substituents can modulate the electronic nature of the ring, steric environment, and potential interaction points with biological targets or other molecules. nih.gov For example, the synthesis of polysubstituted pyridines is a key strategy in drug discovery and materials science. chinesechemsoc.org Methods like the Hantzsch pyridine synthesis and, more recently, transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, have provided efficient pathways to a vast array of substituted pyridine derivatives. chinesechemsoc.orgcymitquimica.com These reactions enable the precise installation of aryl, alkyl, and other functional groups onto the pyridine core, granting access to a wide chemical space and the development of compounds with diverse applications, from pharmaceuticals to organic light-emitting diodes (OLEDs). chinesechemsoc.orgcymitquimica.com

Importance of Aromatic Aldehyde Functionalities as Synthons

Aromatic aldehydes are a class of organic compounds featuring an aldehyde group (–CHO) directly bonded to an aromatic ring. nih.gov They are pivotal intermediates in organic synthesis due to the reactivity of the carbonyl group, which can participate in a multitude of chemical transformations. spectrabase.commdpi.com

Aromatic Aldehydes as Versatile Intermediates in Organic Transformations

The aldehyde functional group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Aromatic aldehydes are key starting materials for a wide range of reactions, including oxidations to form carboxylic acids, reductions to yield alcohols, and various condensation reactions. mdpi.com They are fundamental precursors in the synthesis of stilbenes, chalcones, Schiff bases, and numerous heterocyclic systems. nih.gov The development of efficient methods for the synthesis of aromatic aldehydes, such as the Vilsmeier-Haack or Rieche formylation reactions, highlights their importance in synthetic chemistry. uniroma1.itresearchgate.net Their role as synthons is critical in the multi-step synthesis of complex molecules, including natural products, agrochemicals, and pharmaceuticals. spectrabase.comchemicalbook.com

Functional Group Diversity and Reactivity of Aromatic Aldehydes

The reactivity of an aromatic aldehyde is influenced by the electronic properties of the aromatic ring and the presence of other substituents. cymitquimica.com The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. mdpi.com Compared to their aliphatic counterparts, aromatic aldehydes can exhibit slightly reduced reactivity due to the resonance stabilization provided by the aromatic ring. However, this reactivity can be modulated by substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles, while electron-donating groups have the opposite effect. This tunable reactivity, combined with the ability to introduce a wide variety of other functional groups onto the aromatic ring, makes aromatic aldehydes exceptionally diverse and powerful building blocks in organic synthesis. cymitquimica.comchemicalbook.com

Contextualizing 2-Methoxy-5-phenylpyridine-4-carboxaldehyde within Modern Organic Synthesis

The compound this compound incorporates the key structural features of a substituted pyridine and an aromatic aldehyde, positioning it as a potentially valuable building block in modern organic synthesis. Its architecture combines an electron-rich 2-methoxypyridine (B126380) system, a phenyl substituent that extends the conjugated system, and a reactive carboxaldehyde group.

While specific data for this compound is not prevalent in the literature, its synthesis can be logically proposed based on established synthetic methodologies. A plausible route would involve a two-step process starting from a di-halogenated methoxypyridine. The first step would likely be a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position, a common strategy for forming biaryl compounds involving pyridine rings. cymitquimica.com This would be followed by the introduction of the aldehyde group at the 4-position. This formylation step could be accomplished through various methods, such as metalation followed by quenching with a formylating agent or via more advanced C-H functionalization strategies. nih.gov

The resulting molecule, this compound, would serve as a trifunctional synthon. The aldehyde group offers a site for a vast array of subsequent chemical transformations, the pyridine nitrogen provides a point for coordination or protonation, and the biaryl framework forms a rigid scaffold that can be further functionalized. This combination of features makes it an attractive intermediate for constructing complex heterocyclic systems, potentially for applications in medicinal chemistry as a scaffold for new therapeutic agents, or in materials science for the synthesis of novel ligands or functional organic materials.

Table of Chemical Properties

Below are the available chemical properties for compounds structurally related to this compound. No experimental data was found for the title compound itself.

Property2-Methoxy-5-phenylpyridine2-Methoxypyridine-5-carboxaldehyde
CAS Number 53698-47-865873-72-5
Molecular Formula C₁₂H₁₁NO spectrabase.comC₇H₇NO₂
Molecular Weight 185.22 g/mol spectrabase.com137.14 g/mol
Physical Form Liquid spectrabase.comCrystalline Powder
Melting Point Not Available51-54 °C
Boiling Point Not Available65-70 °C (at 12 Torr)

Unique Structural Features and Potential Research Avenues

While specific research on this compound is not extensively documented in publicly available literature, an analysis of its constituent parts allows for the extrapolation of its potential structural features and research applications. The molecule comprises a pyridine ring substituted with a methoxy (B1213986) group at the 2-position, a phenyl group at the 5-position, and a carboxaldehyde group at the 4-position.

The methoxy group at the 2-position can influence the electronic properties of the pyridine ring through inductive and resonance effects, potentially modulating its reactivity. nih.gov The phenyl group at the 5-position introduces a significant steric and electronic component, which can be further functionalized to explore structure-activity relationships in medicinal chemistry contexts. The carboxaldehyde group at the 4-position is a key reactive site, enabling a variety of synthetic transformations.

Potential research avenues for this compound could include its use as a key intermediate in the synthesis of novel therapeutic agents. The pyridine scaffold is a known pharmacophore in a range of drug classes, and the aldehyde functionality allows for the introduction of diverse substituents to probe biological activity. acs.orgresearchgate.net For instance, it could be utilized in the synthesis of novel kinase inhibitors, antiviral agents, or central nervous system-targeting compounds. Furthermore, the molecule's structure may lend itself to applications in materials science, such as in the development of novel ligands for catalysis or as a component of organic light-emitting diodes (OLEDs).

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation into this compound is warranted due to the convergence of several key factors. The presence of both a privileged pyridine scaffold and a versatile aldehyde functional group within a single, well-defined molecule makes it a highly attractive target for synthetic exploration. nih.gov

The systematic study of its reactivity would provide valuable insights into the functionalization of polysubstituted pyridine rings, a topic of ongoing interest in synthetic methodology development. Understanding how the interplay between the methoxy, phenyl, and aldehyde substituents influences the regioselectivity and stereoselectivity of various reactions would be of significant academic and practical value.

Moreover, the synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the discovery of new compounds with valuable pharmacological properties. Given the established importance of substituted pyridines in drug discovery, a thorough investigation of this particular scaffold is a logical and promising direction for academic research. lifechemicals.comsemanticscholar.org

Interactive Data Table: Physicochemical Properties

PropertyPredicted ValueUnit
Molecular Weight-g/mol
LogP-
Topological Polar Surface Area-Ų
Hydrogen Bond Donors-
Hydrogen Bond Acceptors-
Rotatable Bonds-

Properties

IUPAC Name

2-methoxy-5-phenylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-7-11(9-15)12(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHYGKVPXSFHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Methoxy 5 Phenylpyridine 4 Carboxaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety bonded to a hydrogen atom and a carbon atom of the pyridine (B92270) ring. The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen, rendering the carbonyl carbon electron-deficient and thus highly electrophilic. libretexts.org This electronic arrangement is the primary driver for the characteristic reactions of aldehydes, which are dominated by nucleophilic addition to the carbonyl carbon. libretexts.orglibretexts.org In these reactions, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) upon the formation of a new bond with the incoming nucleophile. libretexts.org

Nucleophilic addition is the most fundamental reaction pathway for the aldehyde group in 2-Methoxy-5-phenylpyridine-4-carboxaldehyde. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol or undergoes further reaction, such as elimination of water.

One of the most important nucleophilic addition-elimination reactions of aldehydes is their condensation with primary amines to form imines (R₂C=NR'), a class of compounds also known as Schiff bases. masterorganicchemistry.com This transformation is significant in synthetic chemistry for creating new carbon-nitrogen double bonds. The reaction is typically reversible and catalyzed by acid. libretexts.org

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a neutral carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom yield the final imine product. libretexts.org While specific studies on this compound are not detailed, the synthesis of Schiff bases from analogous pyridine carboxaldehydes is well-documented, demonstrating the feasibility of this reaction. jocpr.com For instance, reactions often involve refluxing the aldehyde and amine in a suitable solvent like ethanol. jocpr.comnih.govoncologyradiotherapy.com

Table 1: Examples of Schiff Base Formation with Heterocyclic Aldehydes
Aldehyde ReactantAmine ReactantSolventConditionsProduct TypeReference
4-Pyridine carboxaldehyde3-Amino pyridineEthanolReflux, 1 hourPyridyl Schiff Base jocpr.com
4-Hydroxy-3-methoxybenzaldehyde5-Nitropyridine-2-amineEthanolReflux, 6 hoursPhenolic Schiff Base nih.gov
Thiophene-2-carboxaldehydeo-PhenylenediamineEthanolNot specifiedThiophene-based Schiff Base oncologyradiotherapy.com
p-Anisaldehydep-AnisidineWaterStirrer, 15 minutesAniline Schiff Base researchgate.net

The aldehyde group of this compound can readily undergo condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, such as the Knoevenagel condensation, are fundamental for forming new carbon-carbon bonds. organic-chemistry.org The reaction typically requires a basic catalyst (e.g., ammonium (B1175870) acetate) which deprotonates the active methylene compound to generate a nucleophilic carbanion. nih.govresearchgate.net This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. magritek.com

Common active methylene compounds used in these reactions include ethyl cyanoacetate (B8463686) and malononitrile. organic-chemistry.org The reaction conditions are generally mild, and the process is highly efficient for producing substituted olefins. organic-chemistry.org

Table 2: Examples of Condensation Reactions with Active Methylene Compounds
Aldehyde/Ketone ReactantActive Methylene CompoundCatalyst/SolventConditionsProduct TypeReference
ArylhydrazonopropanalsEthyl cyanoacetateAmmonium acetate (B1210297) / Acetic acidReflux, 90 minPyrido[3,2-c]cinnoline derivative nih.gov
Various aldehydesEthyl cyanoacetate or malononitrileTriphenylphosphine / Solvent-freeMicrowave irradiation(E)-Olefins organic-chemistry.org
p-AnisaldehydeAcetone (B3395972)Potassium hydroxide (B78521) / Ethanol-WaterStirring, 20 minα,β-Unsaturated ketone magritek.com

The aldehyde group can be reduced to a primary alcohol (-CH₂OH), a common transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and bioreduction.

Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial processes due to its efficiency and the clean nature of the reaction. A variety of catalysts can be employed, with common choices including platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like carbon (C) to maximize surface area and activity. nih.gov

Research on the hydrogenation of other complex aldehydes, such as the bio-derived 5-hydroxymethylfurfural (B1680220) (HMF), provides insight into potential catalytic systems. nih.gov For instance, bimetallic catalysts like Cu-Co supported on carbon have shown high yields in converting HMF to the corresponding diol. nih.gov Another approach is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, is used in place of H₂ gas. mdpi.com The choice of catalyst, support, solvent, temperature, and pressure are all critical parameters that must be optimized to achieve high selectivity and yield for the desired primary alcohol while avoiding over-reduction or side reactions. nih.gov

Table 3: Catalytic Systems for the Hydrogenation of Aldehydes (Examples from HMF Reduction)
Catalyst SystemSupportHydrogen SourceSolventTemperaturePressureReference
Cu-CoCarbonH₂2-Propanol180 °C5 bar nih.gov
NiMesoporous CarbonH₂Water200 °C30 bar nih.gov
PtCarbonH₂Not specifiedNot specifiedNot specified nih.gov
CuMOF-808Formic AcidFormic Acid150 °CNot applicable mdpi.com

Bioreduction represents an alternative, environmentally friendly approach to reducing aldehydes. This strategy utilizes biological systems, such as whole microbial cells or isolated enzymes (e.g., alcohol dehydrogenases), to catalyze the reduction. The primary advantages of bioreduction are its exceptional selectivity (chemo-, regio-, and stereoselectivity) and the mild reaction conditions typically employed, such as ambient temperature and pressure in aqueous media.

Enzymes, as chiral catalysts, can produce chiral alcohols with high enantiomeric excess, which is a significant benefit when synthesizing pharmaceuticals or other biologically active molecules. While a powerful tool for aldehyde reduction, specific studies detailing the bioreduction of this compound are not prominent in the literature. However, the general applicability of biocatalytic methods to a wide range of aldehyde substrates suggests that suitable enzymes or microbial systems could likely be identified for this specific transformation through screening and optimization processes.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 2-methoxy-5-phenylpyridine-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, enabling the introduction of a carboxylic acid moiety, which serves as a versatile precursor for other functional groups.

A variety of oxidizing agents can accomplish this conversion. Chemoenzymatic methods, for instance, offer a green alternative to traditional chemical oxidants. Laccase, in combination with TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy), has been shown to be an effective system for the oxidation of aromatic aldehydes to carboxylic acids. researchgate.net This biocatalytic approach can be highly selective, targeting the aldehyde group while leaving other functional groups in the molecule untouched. researchgate.netnih.gov The reaction mechanism for the oxidation of a related compound, 5-hydroxymethylfurfural (HMF), to 2,5-furandicarboxylic acid (FDCA) involves the initial oxidation of the aldehyde group to a gem-diol intermediate, which then undergoes dehydrogenation to form the carboxylic acid. mdpi.com

Traditional chemical oxidants are also widely employed. For instance, biocatalytic methods using aldehyde dehydrogenases (ALDHs) have been developed for the aerobic oxidation of a wide range of aldehydes to carboxylic acids with high chemoselectivity. nih.gov

The following table summarizes reagents that can be potentially used for the oxidation of this compound.

Reagent/Catalyst SystemDescriptionPotential Advantages
Laccase-TEMPOA chemoenzymatic system that utilizes an enzyme and a mediator for oxidation. researchgate.netHigh selectivity, environmentally friendly. researchgate.netnih.gov
Aldehyde Dehydrogenases (ALDHs)Biocatalytic method for aerobic oxidation. nih.govHigh chemoselectivity, avoids toxic oxidants. nih.gov

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for various chemical transformations, including N-alkylation, N-oxidation, and coordination with metal ions.

N-Alkylation and N-Oxidation Chemistry

N-Alkylation: The nitrogen atom of the pyridine ring can be alkylated using various alkylating agents. fabad.org.trresearchgate.netprinceton.edunih.gov This reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. Common alkylating agents include alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate in a solvent like DMF. researchgate.net The regioselectivity of N-alkylation in related imidazopyridine systems has been studied, indicating that the reaction can occur at different nitrogen atoms within the heterocyclic core. fabad.org.trresearchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are important intermediates in the synthesis of substituted pyridines as they facilitate electrophilic substitution at the 4-position of the pyridine ring. nih.gov A common reagent for this transformation is p-(methoxycarbonyl)perbenzoic acid. researchgate.net Another study demonstrated that pyridine-N-oxide can act as an oxidant itself in certain reactions. acs.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom of this compound can act as a donor ligand, coordinating with various transition metals to form metal complexes. nih.govresearchgate.netresearchgate.netresearchgate.net The resulting complexes can exhibit interesting electronic and photophysical properties.

The design of ligands for transition metal complexes is crucial for tuning their properties. nih.gov In the case of pyridine-based ligands, the substituents on the pyridine ring can significantly influence the electronic environment of the coordinating nitrogen atom and, consequently, the properties of the resulting metal complex. The presence of the methoxy (B1213986) and phenyl groups in this compound can affect the ligand field strength and the metal-ligand bond covalence. nih.gov The aldehyde group can also potentially participate in coordination, making the molecule a bidentate ligand. The formation of stable complexes often follows established principles of coordination chemistry, with the geometry of the complex being determined by the coordination number of the metal ion and the steric and electronic properties of the ligand.

The coordination of this compound to a transition metal can significantly alter the electronic and photophysical properties of both the ligand and the metal center. nih.govpreprints.orgchemrxiv.orgrsc.orgresearcher.life The ligand field created by the pyridine nitrogen and potentially the aldehyde oxygen can lead to splitting of the metal d-orbitals, which influences the electronic transitions and, therefore, the absorption and emission spectra of the complex. nih.gov

For instance, in related metal complexes with other ligands, the photophysical properties are highly dependent on the nature of the ligand and the metal ion. nih.govpreprints.orgchemrxiv.org The electronic properties of transition metal complexes, such as their redox potentials, can also be tuned by modifying the ligand structure. researchgate.net The introduction of a ligand like this compound into a metal complex can influence the energies of the metal-centered (MC), ligand-centered (LC), and metal-to-ligand charge transfer (MLCT) excited states, which are critical in determining the photophysical behavior of the complex. nih.gov

Reactivity of the Phenyl and Methoxy Substituents

The phenyl and methoxy groups attached to the pyridine ring also possess their own characteristic reactivity.

The phenyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the pyridine ring and the methoxy group will influence the position of substitution on the phenyl ring. Palladium-catalyzed C-H activation reactions are a common method for the functionalization of 2-phenylpyridine (B120327) derivatives, allowing for the introduction of various substituents onto the phenyl ring. nih.gov The electronic nature of substituents on the phenyl ring can influence the reactivity; electron-donating groups generally facilitate these reactions. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic systems. rsc.orgnih.gov The regiochemical outcome of such reactions is governed by the directing effect of the substituent already present on the ring, in this case, the 2-methoxypyridine-4-carboxaldehyde moiety.

A kinetic study on the nitration of the closely related 2-phenylpyridine revealed that the reaction proceeds on the protonated form (conjugate acid) of the pyridine. rsc.org The substitution occurs on the phenyl ring, with the pyridinium (B92312) group directing the incoming nitro group. The partial rate factors indicated a preference for substitution at the meta and para positions of the phenyl ring, with the ortho position being significantly less favored. rsc.org

Based on these principles, electrophilic substitution on the phenyl ring of this compound is expected to yield a mixture of isomers, with the meta and para substituted products being favored over the ortho product due to the deactivating and directing nature of the protonated pyridine ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentReaction TypeExpected Major Products
HNO₃/H₂SO₄Nitration3'-(Nitro)-2-methoxy-5-phenylpyridine-4-carboxaldehyde and 4'-(Nitro)-2-methoxy-5-phenylpyridine-4-carboxaldehyde
Br₂/FeBr₃Bromination3'-(Bromo)-2-methoxy-5-phenylpyridine-4-carboxaldehyde and 4'-(Bromo)-2-methoxy-5-phenylpyridine-4-carboxaldehyde
Cl₂/AlCl₃Chlorination3'-(Chloro)-2-methoxy-5-phenylpyridine-4-carboxaldehyde and 4'-(Chloro)-2-methoxy-5-phenylpyridine-4-carboxaldehyde

The primes (') denote positions on the 5-phenyl substituent.

Reactions Involving the Methoxy Group

The methoxy group at the 2-position of the pyridine ring is a key functional handle that can undergo various transformations, most notably cleavage to reveal a pyridone moiety.

The cleavage of the methyl group from the methoxypyridine is a common deprotection strategy. This transformation is typically achieved under strong acidic or nucleophilic conditions. Several reagents have been developed for the demethylation of aryl methyl ethers, and some have shown chemoselectivity for methoxypyridines over other methoxyarenes. orgsyn.orgresearchgate.net

One effective method for the chemoselective demethylation of methoxypyridine derivatives involves the use of L-selectride. orgsyn.org This reagent has been shown to cleave the methyl group of methoxypyridines without affecting a methoxy group on a benzene (B151609) ring within the same molecule. orgsyn.orgresearchgate.net This selectivity is attributed to the electron-poorer nature of the pyridine ring compared to the benzene ring, which makes the former more susceptible to nucleophilic attack. orgsyn.org

Another widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netnih.govcommonorganicchemistry.comgoogle.com This powerful Lewis acid coordinates to the oxygen of the methoxy group, facilitating the nucleophilic attack of a bromide ion on the methyl group. commonorganicchemistry.com The reaction is typically carried out at low temperatures in an inert solvent like dichloromethane. google.com While highly effective, BBr₃ is less selective and may also interact with other functional groups in the molecule, such as the aldehyde.

Pyridine hydrochloride is a cost-effective reagent for the demethylation of aryl methyl ethers, often used in solvent-free conditions or under microwave irradiation. researchgate.net This method generally requires high temperatures.

Table 2: Reagents for Demethylation of Methoxypyridines

ReagentTypical ConditionsNotes
L-SelectrideTHF, refluxChemoselective for methoxypyridines over anisoles. orgsyn.orgresearchgate.net
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temp.Highly effective but can be unselective with multiple functional groups. nih.govcommonorganicchemistry.comgoogle.com
Pyridine HydrochlorideNeat, high temperature (e.g., 180-190 °C), often with microwave irradiationCost-effective, but requires harsh conditions. researchgate.net
47% Hydrobromic AcidAcetic acid, refluxStrong Brønsted acid conditions. nih.gov

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all the starting materials, are powerful tools in modern organic synthesis for generating molecular diversity. nih.govnih.govwikipedia.org The aldehyde functionality of this compound makes it a suitable candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions. orgsyn.orgcommonorganicchemistry.comorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. orgsyn.orgcommonorganicchemistry.comnih.govbeilstein-journals.org In a hypothetical Ugi reaction, this compound would serve as the aldehyde component, reacting with the other three components to generate a complex peptide-like scaffold. The reaction is typically rapid and exothermic, proceeding well in polar aprotic solvents. orgsyn.orgcommonorganicchemistry.com

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.orgnih.govorganic-chemistry.org Similar to the Ugi reaction, this compound can act as the aldehyde component. The Passerini reaction is generally favored in aprotic solvents. organic-chemistry.orgnih.gov

The participation of heteroaromatic aldehydes in these MCRs is well-documented, leading to the synthesis of diverse heterocyclic structures with potential applications in medicinal chemistry. nih.govnih.gov The use of this compound in such reactions would provide access to novel and complex molecules incorporating the substituted pyridine framework.

Table 3: Potential Multi-Component Reactions of this compound

Reaction NameComponentsGeneral Product Structure
Ugi ReactionThis compound, Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC)Bis-amide
Passerini ReactionThis compound, Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC)α-Acyloxy amide

Computational and Theoretical Investigations of 2 Methoxy 5 Phenylpyridine 4 Carboxaldehyde

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are powerful computational tools used to predict the geometric, electronic, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation, providing insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.mdpi.comIt is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for a wide range of chemical systems.mdpi.com

Mechanistic Studies of Reactions Involving 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Mechanistic studies in computational chemistry aim to elucidate the step-by-step pathway of a chemical reaction. These studies involve calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the potential energy surface, chemists can determine the reaction mechanism, predict reaction rates, and understand the factors that control the selectivity of a reaction. This information is fundamental for optimizing reaction conditions and designing new synthetic routes.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for mapping out the potential reaction pathways of this compound. By using methods such as Density Functional Theory (DFT), it is possible to model the interactions of this molecule with various reagents and predict the most likely course of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates that may form.

Crucially, these computational methods allow for the location and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. The geometry and energy of these transition states are key to understanding the kinetics of a reaction. For instance, in a hypothetical reaction involving the aldehyde group of this compound, computational analysis can determine the energy barrier that must be overcome for the reaction to proceed.

The process typically involves geometry optimization of all stationary points on the potential energy surface. Frequency calculations are then performed to confirm the nature of these structures: reactants and products will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile and Thermodynamic Parameters of Transformations

Once the stationary points on a reaction pathway have been identified, an energy profile can be constructed. This profile plots the relative energies of the reactants, transition states, intermediates, and products, providing a visual representation of the thermodynamics and kinetics of the transformation. From these calculated energies, important thermodynamic parameters can be derived.

For a given transformation of this compound, computational software can calculate the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values are essential for predicting the spontaneity and feasibility of a reaction under different conditions. For example, a negative ΔG would indicate a spontaneous reaction in the forward direction.

These parameters are typically calculated at a standard temperature and pressure, but can be adjusted to model specific experimental conditions. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Table 1: Hypothetical Thermodynamic Parameters for a Reaction of this compound

ParameterReactant ComplexTransition StateProduct
Relative Energy (kcal/mol)0.00+25.3-15.8
Enthalpy (Hartree)-652.123-652.083-652.148
Gibbs Free Energy (Hartree)-652.075-652.036-652.101

Prediction of Spectroscopic Signatures (General Principles)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be an invaluable tool for confirming the identity and structure of a synthesized compound.

Vibrational Analysis (Infrared and Raman Spectroscopy Simulation)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. This is typically done using DFT calculations, which can compute the vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending.

The simulated spectra can be compared with experimental data to aid in the assignment of spectral peaks. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, as the harmonic approximation used in many calculations tends to overestimate vibrational frequencies.

For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the C-O stretch of the methoxy (B1213986) group, and various vibrations associated with the pyridine (B92270) and phenyl rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
AldehydeC=O Stretch17251690-1740
MethoxyC-O Stretch12501200-1300
PhenylC-H Stretch30503000-3100
Pyridine RingRing Breathing995990-1050

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. ruc.dk Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the NMR chemical shifts for ¹H and ¹³C nuclei. ruc.dknih.gov

These calculations provide theoretical chemical shift values that can be compared with experimental NMR data to help assign peaks and confirm the structure of this compound. The accuracy of these predictions can be very high, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, depending on the computational method and basis set employed. nih.gov

Solvent effects can also be included in these calculations using continuum solvation models, which can improve the accuracy of the predicted chemical shifts. ruc.dk

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (aldehyde)190.5
C2 (pyridine)163.2
C3 (pyridine)115.8
C4 (pyridine)138.1
C5 (pyridine)130.4
C6 (pyridine)148.9
C (methoxy)55.7
C1' (phenyl)136.5
C2'/C6' (phenyl)129.3
C3'/C5' (phenyl)128.9
C4' (phenyl)127.6

Computational Design of Novel Derivatives and Reaction Conditions

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. Starting with the scaffold of this compound, new derivatives can be designed in silico by adding or modifying functional groups.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of these designed derivatives with their predicted properties, such as biological activity or material characteristics. nih.gov Molecular docking simulations can predict how these derivatives might bind to a biological target, such as an enzyme or receptor. nih.gov

Furthermore, computational methods can aid in the optimization of reaction conditions. researchgate.net By modeling a reaction under different temperatures, pressures, and in various solvents, it is possible to predict the conditions that will maximize the yield of a desired product and minimize the formation of byproducts. This can save significant time and resources in the laboratory by narrowing down the experimental conditions that need to be tested.

Role As a Building Block and Precursor in the Synthesis of Advanced Chemical Entities

Utilization in the Construction of Diverse Heterocyclic Systems

The aldehyde functional group in 2-Methoxy-5-phenylpyridine-4-carboxaldehyde serves as a versatile handle for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The reactivity of the aldehyde, coupled with the inherent electronic properties of the substituted pyridine (B92270) ring, allows for its participation in various cyclization and condensation reactions.

Precursor for Fused Pyridine Ring Systems

While specific examples detailing the use of this compound in the synthesis of fused pyridine ring systems are not extensively documented in publicly available literature, the general reactivity of pyridine-4-carboxaldehydes suggests its potential as a precursor for such scaffolds. For instance, related pyridinecarboxaldehydes are known to participate in reactions to form thieno[3,2-b]pyridines and pyrido[3,4-b]pyrazines.

Thieno[3,2-b]pyridines, which are of interest in medicinal chemistry, can be synthesized through various strategies, some of which could potentially utilize a substituted pyridine-4-carboxaldehyde. nih.govresearchgate.netnih.gov Similarly, pyrido[3,4-b]pyrazines are accessible through the condensation of a diaminopyridine with a 1,2-dicarbonyl compound, a functionality that can be derived from an aldehyde. clockss.org The synthesis of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine has been reported from the reaction of 2-(4-methoxyphenyl)-2-oxoacetaldehyde (B92130) and pyridine-2,3-diamine, illustrating a relevant synthetic route. nih.govresearchgate.net

Intermediate in the Synthesis of Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds often involves annulation reactions where an aldehyde can serve as a key building block. Although direct evidence for the use of this compound in synthesizing polycyclic aromatics like benzo[h]quinolines and phenanthridines is scarce in the reviewed literature, the general principles of reactions like the Friedländer annulation suggest its potential utility. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for constructing quinoline (B57606) rings.

Theoretically, a derivative of this compound could be envisioned to participate in such a reaction to form a benzo[h]quinoline (B1196314) derivative. nih.gov Likewise, various synthetic strategies for phenanthridine (B189435) derivatives exist, some of which involve the cyclization of precursors that could potentially be derived from functionalized pyridine aldehydes. nih.govrsc.org

Application in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the aldehyde oxygen of this compound provide potential coordination sites, making it an attractive scaffold for the design of various ligands for coordination chemistry. The ease of converting the aldehyde group into other functionalities, such as imines (Schiff bases), further expands its utility in creating multidentate ligands.

Precursor for N,O- and N,C-Donor Ligands

The reaction of pyridine aldehydes with primary amines is a straightforward method to synthesize Schiff base ligands. These ligands possess an imine nitrogen and the pyridine nitrogen, creating a bidentate N,N-donor set. If the amine precursor contains an additional donor atom, such as oxygen, multidentate ligands can be readily prepared. For instance, the condensation of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, a Schiff base ligand, with metal ions demonstrates the formation of N,O-donor complexes. nih.gov

The generation of N,C-donor ligands from pyridine aldehydes is less common but conceivable through multi-step synthetic sequences. This might involve the conversion of the aldehyde to a group that can participate in cyclometalation or other C-H activation processes.

Below is a table summarizing potential ligand types derivable from this compound.

Ligand TypeGeneral StructurePotential Donor AtomsRepresentative Synthetic Precursor (Amine)
N,N-Bidentate Schiff Base Pyridine-CH=N-RImine Nitrogen, Pyridine NitrogenAlkyl or Aryl Amine
N,O-Bidentate Schiff Base Pyridine-CH=N-R-OHImine Nitrogen, Pyridine Nitrogen, Phenolic OxygenAmino-phenol
N,N,O-Tridentate Schiff Base Pyridine-CH=N-R-N-R'-OHImine Nitrogen, Pyridine Nitrogen, Other N, Phenolic ODiamine with a hydroxyl group

Development of Chelating Agents for Metal Complexes

The structural framework of this compound is conducive to the development of effective chelating agents. The pyridine nitrogen provides a primary coordination site, and the aldehyde can be readily modified to introduce additional donor groups, leading to the formation of stable chelate rings with metal ions.

The synthesis of Schiff bases by reacting pyridine aldehydes with various amines is a common strategy to create multidentate chelating ligands. jocpr.comresearchgate.netmdpi.comoncologyradiotherapy.com These ligands can then form stable complexes with a wide range of transition metals. nih.govnih.govrdd.edu.iq The properties of the resulting metal complexes, such as their geometry, stability, and electronic properties, can be fine-tuned by varying the substituents on the amine precursor.

Ligand Scaffolds for Catalytic Systems

Pyridine-containing ligands are ubiquitous in coordination chemistry and have been extensively used in the development of catalytic systems. iastate.edunih.govrsc.org Metal complexes bearing these ligands have shown activity in a variety of catalytic transformations. The electronic and steric properties of the pyridine ligand can significantly influence the catalytic activity of the metal center.

While specific catalytic applications of metal complexes derived directly from this compound are not well-documented, the general importance of pyridine-based ligands in catalysis suggests that it could serve as a valuable scaffold for developing new catalysts. The substituents on the pyridine ring (methoxy and phenyl groups) would be expected to modulate the electronic properties of the ligand and, consequently, the catalytic behavior of its metal complexes.

Integration into Novel Materials and Supramolecular Assemblies

The strategic placement of functional groups in this compound allows for its integration into a variety of advanced materials and supramolecular structures. The aldehyde group provides a reactive site for a multitude of chemical transformations, while the methoxy-phenyl-pyridine core imparts specific electronic and photophysical properties to the resulting materials.

While direct polymerization of this compound is not a primary application, its aldehyde functionality serves as a crucial handle for synthesizing more complex monomers. The reactivity of the aldehyde allows for condensation reactions with a variety of nucleophiles, such as amines and active methylene compounds, to yield monomers with extended conjugation and specific functionalities. These monomers can then be polymerized through various mechanisms to produce polymers with tailored optical, electronic, and thermal properties.

For instance, condensation of the aldehyde with compounds containing primary amine groups can lead to the formation of Schiff base polymers. These polymers often exhibit interesting liquid crystalline and photophysical properties. rsc.org The incorporation of the methoxy-phenyl-pyridine moiety into the polymer backbone can influence the polymer's solubility, processability, and its ability to self-assemble into ordered structures.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Reaction TypeReactantResulting Monomer/Polymer LinkagePotential Polymer Properties
CondensationDiamineImine (Schiff Base)Thermally stable, potentially photoactive
Knoevenagel CondensationActive Methylene CompoundSubstituted AlkeneExtended π-conjugation, potential for nonlinear optics
Wittig ReactionPhosphonium YlideSubstituted AlkeneEnhanced conjugation, tunable electronic properties

This table is illustrative and based on the general reactivity of aldehydes. Specific properties would depend on the full monomer and polymer structure.

The inherent electronic structure of the pyridine ring, combined with the electron-donating methoxy (B1213986) group and the π-system of the phenyl ring, suggests that this compound is a promising precursor for photoactive and electroactive materials. Derivatives of this compound are being explored for their potential in applications such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.

Research on related 2-methoxypyridine (B126380) derivatives has demonstrated their utility in creating luminescent mesogens, which are materials that exhibit liquid crystal properties and can emit light. rsc.org The photophysical properties of these materials, such as their absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the pyridine core. researchgate.net The aldehyde group of this compound provides a convenient point for chemical modification to create a diverse library of photoactive compounds.

Table 2: Photophysical Properties of a Related 2-Methoxypyridine Derivative

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield
A 2-methoxypyridine derivative3504500.65

Data is hypothetical and for illustrative purposes, based on typical values for similar fluorescent compounds.

Furthermore, the pyridine moiety can be incorporated into larger conjugated systems to create materials that can change their color upon the application of an electrical potential, a property known as electrochromism. The ability to tune the electronic properties through chemical modification makes these compounds attractive for the development of smart windows and displays.

The design of chemical sensors often relies on the interaction between a target analyte and a receptor molecule that produces a measurable signal. The structure of this compound makes it an interesting platform for the development of such sensors. The pyridine nitrogen atom can act as a binding site for metal ions and other Lewis acidic species. The aldehyde group can be functionalized to introduce specific recognition sites for a variety of analytes.

Upon binding of an analyte, a change in the electronic properties of the molecule can occur, leading to a change in its fluorescence or absorption spectrum. This change can be used to quantify the concentration of the analyte. For example, polymers containing substituted pyridine derivatives have been shown to be effective in the selective detection of metal ions.

The development of sensors based on this compound could involve its immobilization on a solid support, such as porous glass, to create a robust and reusable sensor device. rsc.org The versatility of the aldehyde group allows for covalent attachment to functionalized surfaces, preventing leaching of the sensor molecule.

Table 3: Potential Sensing Applications for Derivatives of this compound

AnalyteSensing MechanismPotential Signal
Metal IonsCoordination to Pyridine NitrogenChange in Fluorescence or Color
AminesFormation of Schiff BaseTurn-on or Turn-off Fluorescence
pHProtonation of Pyridine NitrogenRatiometric Change in Absorption

This table outlines potential applications based on the functional groups present in the molecule.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. Future research could focus on developing more sustainable and efficient methods for the synthesis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde.

Exploration of Flow Chemistry and Continuous Processing

Traditional batch synthesis of complex molecules like this compound can be inefficient and difficult to scale up. Flow chemistry, or continuous processing, offers a safer, greener, and more efficient alternative to conventional batch reactors. organic-chemistry.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. organic-chemistry.org

For the synthesis of pyridine (B92270) derivatives, continuous flow reactors have been successfully employed. For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis can be performed in a microwave flow reactor or a conductive heating flow platform for continuous production. beilstein-journals.org These methods can offer a single-step synthesis without the need to isolate intermediates. beilstein-journals.org A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has also been demonstrated, highlighting the potential for safe scale-up of potentially energetic reactions. researchgate.net Researchers have also developed a single continuous step process using flow reactors for the manufacturing of Nevirapine, a pyridine-containing drug, which significantly reduced production costs and increased yield. vcu.edu

Future work on this compound could involve adapting existing multi-component pyridine syntheses to a continuous flow setup. benthamscience.com This would not only improve the efficiency and safety of its production but also align with the principles of green chemistry by minimizing waste and energy consumption. benthamscience.comrsc.org

Application of Machine Learning in Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are designed and optimized. beilstein-journals.org ML models can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even discover novel synthetic routes. acs.orgnih.gov

For a molecule like this compound, ML could be employed in several ways. Global models, trained on millions of reactions, could predict suitable catalysts, solvents, and reagents for its synthesis. nih.govacs.org Local models could then be used to fine-tune specific parameters for a given reaction family to maximize the yield and selectivity of the target compound. beilstein-journals.org Hybrid DFT/ML models have already been used to predict activation energies for reactions like nucleophilic aromatic substitution, a reaction type relevant to pyridine chemistry. rsc.org

By leveraging ML, researchers could accelerate the discovery of novel and efficient synthetic pathways to this compound, reducing the number of trial-and-error experiments and providing deeper insights into the underlying chemical principles. rsc.org

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The complex structure of this compound suggests that its formation and subsequent reactions could involve intricate mechanistic pathways.

Real-Time Spectroscopic Studies of Reaction Intermediates

Traditional analytical techniques often only provide information about the starting materials and final products of a reaction. Real-time spectroscopic methods, such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the direct observation and characterization of transient intermediates that are formed during a chemical transformation. nih.govresearchgate.net

FlowNMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring under relevant conditions. rsc.orgresearchgate.net It can provide detailed kinetic data and help elucidate complex reaction mechanisms. rsc.org In-situ IR spectroscopy is another valuable technique for identifying reactive intermediates, particularly in heterogeneous catalysis. ccspublishing.org.cnccspublishing.org.cn It can be used to study molecular interactions on solid surfaces and monitor the dynamics of surface species under realistic reaction conditions. nih.gov

Applying these real-time spectroscopic techniques to the synthesis of this compound could provide unprecedented insights into its formation mechanism. This knowledge could then be used to optimize reaction conditions to favor the formation of the desired product and minimize the formation of byproducts.

In-Depth Single-Molecule and Ultrafast Dynamics Research

Recent advances in analytical techniques have made it possible to study chemical reactions at the single-molecule level. Single-molecule fluorescence spectroscopy, for example, can provide insights into the structural and temporal inhomogeneities that can influence the performance of catalytic systems. rsc.org Single-atom catalysts, which have shown high activity and selectivity, could also be explored for pyridine synthesis, with single-molecule techniques being key to understanding their reaction mechanisms. mdpi.comnih.gov

Ultrafast spectroscopy, operating on the femtosecond timescale, allows for the direct observation of the electronic and nuclear dynamics that govern photochemical reactions. kyoto-u.ac.jp Femtosecond transient absorption spectroscopy has been used to study the excited-state deactivation pathways of pyridine in solution, revealing the formation of valence isomers through conical intersections. acs.orgcaltech.eduacs.org This technique could be applied to investigate the photophysical and photochemical properties of this compound, potentially uncovering novel light-induced reactivity.

Expansion of Reactivity Profiles

The aldehyde functional group on this compound serves as a versatile handle for a wide range of chemical transformations. Future research should focus on exploring and expanding the reactivity of this compound to generate a diverse library of derivatives with potential applications in various fields.

The pyridine ring itself is an electron-deficient system, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. pharmaguideline.com The presence of the methoxy (B1213986) and phenyl substituents will influence the regioselectivity of these reactions. Computational methods, such as the aryne distortion model, can be used to predict the regioselectivity of nucleophilic additions to substituted pyridynes. nih.gov

The aldehyde group can undergo a plethora of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig and aldol reactions. It can also be used in the synthesis of other heterocyclic systems. For example, the Hantzsch pyridine synthesis itself often utilizes an aldehyde as a key building block. wikipedia.org The reactivity of the aldehyde in this compound could be harnessed to construct more complex molecular architectures.

Exploration of Unconventional Functionalization Reactions

Future research should prioritize the exploration of unconventional C-H functionalization reactions. The inherent challenge of selectively activating C-H bonds in pyridines can be overcome with modern synthetic methods. researchgate.net For this compound, this could involve:

Direct C-H Arylation/Alkylation: Investigating transition-metal-catalyzed reactions to introduce new aryl or alkyl groups at the C-3 or C-6 positions of the pyridine ring. This would allow for the synthesis of a diverse library of derivatives with potentially unique properties.

Late-Stage Functionalization: Developing methods for the direct introduction of functional groups into the phenyl ring, leveraging the directing effects of the pyridine core. acs.org

Photocatalytic Approaches: Utilizing visible-light photocatalysis to enable novel C-H amination or other radical-mediated transformations at various positions on the molecule, potentially leading to compounds with interesting photophysical properties. acs.orgacs.org

These approaches would move beyond traditional synthetic methods and open up new possibilities for creating complex molecular architectures based on this pyridine scaffold.

Regioselective and Stereoselective Transformations

Achieving high levels of regioselectivity and stereoselectivity in the transformation of this compound is crucial for unlocking its full potential. The aldehyde functionality serves as a key handle for a variety of transformations.

Future efforts could focus on:

Asymmetric Aldol and Related Reactions: Developing catalytic asymmetric methods to control the stereochemistry of products derived from the reaction of the aldehyde group. This would be particularly important for the synthesis of chiral molecules with potential biological applications.

Regioselective Nucleophilic Addition to the Pyridine Ring: Exploring methods to control the regioselectivity of nucleophilic attack on the pyridine ring, which can be activated by N-oxidation or other strategies. nih.gov This would allow for the selective functionalization of the C-2, C-4, or C-6 positions.

Directed Metalation: Investigating the use of directing groups to achieve regioselective metalation and subsequent functionalization of specific C-H bonds.

The ability to precisely control the three-dimensional arrangement of atoms in derivatives of this compound is paramount for tailoring their properties for specific applications.

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental studies will be instrumental in accelerating the exploration of this compound's chemical space. jiaolei.group

Table 1: Potential Synergistic Approaches

Computational MethodExperimental ApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction planning and optimizationPrediction of reaction pathways, transition states, and regioselectivity. materialsciencejournal.org
Molecular Dynamics (MD) SimulationsUnderstanding intermolecular interactionsInsights into self-assembly and material properties.
Virtual ScreeningDiscovery of new applicationsIdentification of potential biological targets or material science applications.

By employing computational tools, researchers can gain a deeper understanding of the molecule's electronic structure, reactivity, and potential interactions. This synergy will enable more rational design of experiments and the prediction of properties for novel derivatives, ultimately saving time and resources.

Potential for Derivatization in Novel Chemical Applications

Beyond its potential in biological contexts, the derivatization of this compound holds promise for various material science applications. The presence of the aromatic rings and the reactive aldehyde group makes it an attractive building block for functional organic materials.

Table 2: Potential Material Science Applications

Application AreaRationale for DerivatizationPotential Derivative Structures
Organic Electronics The pyridine and phenyl rings can be functionalized to tune electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).Extended conjugated systems incorporating thiophene or other heteroaromatic units.
Sensors The aldehyde group can be used to anchor the molecule to surfaces or to react with specific analytes, leading to changes in optical or electronic properties.Schiff base derivatives that exhibit colorimetric or fluorescent responses to metal ions or other guest molecules.
Porous Materials The rigid structure can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in gas storage or catalysis.Di- or tri-functionalized derivatives that can act as linkers in framework materials.

The exploration of these non-biological applications represents a significant and largely untapped area of research for this versatile compound. The ability to tailor its structure through derivatization opens the door to a wide range of advanced materials with novel functionalities.

Q & A

Q. What statistical methods are appropriate for analyzing bioactivity data involving this compound?

  • Methodological Answer : For dose-response studies (e.g., IC₅₀ determination), use nonlinear regression (four-parameter logistic model) in software like GraphPad Prism. For SAR (structure-activity relationship) studies, apply multivariate analysis (PCA or PLS) to correlate substituent effects with activity trends .

Q. How should conflicting results in catalytic applications be reconciled?

  • Methodological Answer : Discrepancies may arise from trace metal impurities or solvent coordination effects. Conduct control experiments with rigorously purified solvents (e.g., distilled over CaH₂) and catalysts. Compare results with literature protocols for analogous pyridinecarboxaldehydes .

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2-Methoxy-5-phenylpyridine-4-carboxaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.